1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene
Description
1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene is a bifunctional aromatic compound featuring a bromomethyl-substituted phenoxy group linked to a 3,5-dimethylbenzene ring. The bromomethyl group at the para position of the phenoxy moiety provides a reactive site for nucleophilic substitution, while the 3,5-dimethylbenzene contributes steric bulk and electron-donating effects. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
1-[4-(bromomethyl)phenoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPRSMGUTNXLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene typically involves the bromination of 4-(hydroxymethyl)phenol followed by etherification with 3,5-dimethylphenol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Aldehydes or carboxylic acids from oxidation reactions.
- Methyl derivatives from reduction reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies have highlighted the potential of compounds similar to 1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene in targeting fibroblast growth factor receptor-1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). A derivative of this compound demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification, indicating its potential as a lead compound for cancer therapy . -
Mechanism of Action :
The mechanism involves the arrest of the cell cycle at the G2 phase and induction of apoptosis in cancer cells. Molecular docking studies suggest that such compounds can form hydrogen bonds with FGFR1, enhancing their inhibitory effects .
Agricultural Applications
-
Fungicidal Properties :
The compound has been investigated for its antifungal activities against phytopathogenic fungi. It has shown effectiveness in controlling diseases caused by fungi such as Erysiphe graminis and Fusarium oxysporum, making it a candidate for agricultural fungicides . -
Field Trials :
Field studies have demonstrated that formulations containing this compound can reduce fungal infections in crops significantly. For instance, treating barley plants with solutions containing the compound resulted in lower infection rates compared to untreated controls .
Materials Science Applications
-
Polymer Synthesis :
The bromomethyl group in this compound allows for further functionalization, making it useful in synthesizing new polymers with tailored properties. This includes applications in coatings and adhesives where enhanced chemical resistance is desired. -
Composite Materials :
Incorporating this compound into composite materials can improve their mechanical properties and thermal stability due to its aromatic structure, which enhances the overall performance of the material .
| Compound Name | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| C9 (similar structure) | FGFR1 | 1.36 | NCI-H520 |
| C9 (similar structure) | FGFR1 | 2.31 | NCI-H226 |
| C9 (similar structure) | FGFR1 | 2.14 | NCI-H460 |
Table 2: Antifungal Efficacy
| Fungal Species | Treatment Concentration (ppm) | Infection Rate (%) |
|---|---|---|
| Erysiphe graminis | 100 | 20 |
| Fusarium oxysporum | 10 | 15 |
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and functionality. The bromomethyl group acts as a reactive site, allowing the compound to interact with various molecular targets and pathways, depending on the substituents introduced.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho vs. Para Substitution
1-(2-(Bromomethyl)phenoxy)-3,5-dimethylbenzene (ortho isomer, CAS Ref: 10-F769609) differs in the placement of the bromomethyl group (ortho instead of para). Key differences include:
- Reactivity : The para isomer exhibits higher reactivity in nucleophilic substitutions due to reduced steric hindrance compared to the ortho isomer, where proximity to the ether oxygen may hinder access to the bromine atom .
- Synthetic Utility : Microwave-assisted synthesis of para-substituted analogs (e.g., C2 in ) achieves higher yields (52–96%) under milder conditions (80°C, 5 min) compared to ortho derivatives, which often require longer reaction times .
Table 1: Comparison of Positional Isomers
Substituent Effects: Methyl vs. Methoxy vs. Halogen
1-(Bromomethyl)-3,5-dimethoxybenzene
- Electronic Effects: Methoxy groups are stronger electron donors than methyl, increasing the electron density of the aromatic ring. This enhances stability but may reduce electrophilicity at the bromomethyl site, slowing SN2 reactions compared to the target compound .
- Applications : Used in phosphonium salt synthesis (e.g., triphenylphosphonium bromide precursors) for Wittig reactions, whereas the target compound’s methyl groups favor applications requiring steric bulk .
1-(Bromomethyl)-3,5-difluorobenzene
- Electronic Effects: Fluorine atoms are electron-withdrawing, making the bromomethyl group more electrophilic. This increases reactivity in nucleophilic substitutions but may reduce solubility in non-polar solvents .
- Applications : Used in sulfonate ester synthesis (e.g., sodium 4-(3,5-difluorobenzyloxy)benzenesulfonate) for enzyme inhibition studies, contrasting with the target compound’s role in alkylation reactions .
Simpler Analogs: 1-(Bromomethyl)-3,5-dimethylbenzene
This analog lacks the phenoxy bridge, reducing molecular weight (199.09 g/mol vs. 293.19 g/mol) and altering applications:
Functional Group Analogs: Benzyl Bromides in Medicinal Chemistry
Compounds like 4-(phenoxy)benzyl bromides () share the benzyl bromide motif but are tailored for uracil derivative synthesis. Key distinctions:
- Regioselectivity : The target compound’s 3,5-dimethyl groups direct substitutions to the bromomethyl site, whereas unsubstituted benzyl bromides allow broader reactivity .
- Yield : The target compound achieves yields up to 96% in phosphonate syntheses, outperforming analogs with nitro or chlorine substituents (60–81%) .
Biological Activity
1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromomethyl group attached to a phenoxy moiety and is further substituted with two methyl groups on the benzene ring. This unique structure contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 46.9 to 93.7 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has also shown promising anticancer activity. In vitro studies have revealed that it inhibits cell proliferation in several cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these cell lines were found to be less than those of standard anticancer drugs like doxorubicin, suggesting a potent cytotoxic effect .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, preventing their progression and leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may promote oxidative stress within the cells by increasing ROS levels, which can trigger apoptotic pathways.
- Enzyme Inhibition : The phenoxy and bromomethyl groups likely interact with specific enzymes or receptors, modulating their activity and contributing to the observed biological effects .
Study 1: Antibacterial Efficacy
In a comparative study of various phenoxy compounds, this compound was evaluated for its antibacterial properties. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on Jurkat leukemia cells. The researchers found that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value lower than that of doxorubicin. This suggests that the compound could be developed further as an anticancer therapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | Structure | 46.9 - 93.7 | < Doxorubicin |
| Benzothiazole Derivative | Similar structure | Varies | Higher than Doxorubicin |
| Benzofuran Derivative | Different structure | Moderate | Moderate |
This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for its potent antibacterial and anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromomethylation of 3,5-dimethylphenol derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM is a common approach . Optimization involves controlling stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and reaction time (6–12 hours at 60–80°C). Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- NMR :
- ¹H NMR : Aromatic protons appear as a singlet (~6.8–7.2 ppm) for the 3,5-dimethylbenzene ring, with a downfield shift (~4.5 ppm) for the bromomethyl (-CH₂Br) group .
- ¹³C NMR : The quaternary carbon adjacent to the bromomethyl group resonates at ~35–40 ppm, while aromatic carbons range from 110–150 ppm .
- GC-MS/HPLC : Retention times and molecular ion peaks (e.g., [M+H]⁺ at m/z ~293) confirm purity and molecular weight .
Q. What safety precautions are necessary when handling this compound, given limited toxicological data?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent bromine dissociation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during substitution reactions involving the bromomethyl group?
- Methodology : Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) are addressed by:
- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) favor SN2 mechanisms, while nonpolar solvents (toluene) may promote radical pathways .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. What strategies are effective for stabilizing labile intermediates (e.g., benzylic radicals) during functionalization?
- Methodology :
- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress undesired radical chain reactions .
- Low-Temperature Conditions : Perform reactions at –20°C to slow decomposition .
- Encapsulation : Use β-cyclodextrin or micellar systems to stabilize reactive intermediates in aqueous media .
Q. How can this compound serve as a precursor in pharmaceutical or agrochemical synthesis?
- Methodology :
- Drug Intermediate : The bromomethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties for kinase inhibitors .
- Agrochemicals : React with thiols or amines to generate sulfides/amines for fungicides, leveraging the electron-withdrawing phenoxy group for enhanced bioactivity .
- Biological Probes : Conjugate with fluorescent tags (e.g., dansyl chloride) via nucleophilic substitution for cellular imaging studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under acidic/basic conditions?
- Methodology :
- pH-Dependent Studies : Conduct accelerated stability tests (40°C, 75% RH) across pH 3–10. Monitor degradation via LC-MS; observe bromine loss at pH >8 due to hydrolysis .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict hydrolysis pathways and identify stabilizing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
